molecular formula C24H26N4O4S B12476328 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide

2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B12476328
M. Wt: 466.6 g/mol
InChI Key: SLGYDTUGBSSKTH-UHFFFAOYSA-N
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Description

2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a pyridin-3-ylmethyl group, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting glycine with 3,4-dimethylphenyl isocyanate under controlled conditions.

    Introduction of the Methylsulfonyl Group: The intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with Pyridin-3-ylmethylamine: The resulting compound is coupled with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide
  • 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the 3,4-dimethylphenyl group. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C24H26N4O4S/c1-17-10-11-20(13-18(17)2)28(33(3,31)32)16-23(29)27-22-9-5-4-8-21(22)24(30)26-15-19-7-6-12-25-14-19/h4-14H,15-16H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

SLGYDTUGBSSKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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